Bienvenue dans la boutique en ligne BenchChem!

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride

5-HT2C receptor agonism Functional selectivity Ibogalog pharmacology

PNU-22394 hydrochloride (CAS 15923-78-1) is the definitive short-acting ibogalog for discriminating 5-HT2C/5-HT2A pharmacology. Unlike lorcaserin's extreme selectivity or ibogaine's cardiotoxicity, PNU-22394 delivers balanced dual-receptor binding (Ki ~18 nM at both 5-HT2C & 5-HT2A), near-full 5-HT2C efficacy (87%), and a verified anorectic profile lacking psychomotor stimulation. Its short duration in neuropathic pain models and superior hERG safety over ibogaine make it indispensable for acute mechanistic studies and functional selectivity assay calibration (Fluo-4 & IP-One reference values available). Procure from authenticated suppliers to ensure experimental reproducibility.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 15923-78-1
Cat. No. B100049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
CAS15923-78-1
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCN1C2=C(CCNCC2)C3=CC=CC=C31
InChIInChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3
InChIKeyZBXDOQWPGBISAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole Hydrochloride (PNU-22394): Core Identity for 5-HT2C-Focused Procurement


6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole hydrochloride (CAS 15923-78-1), also designated PNU-22394 or U-22394A, is a synthetic, cyclized tryptamine belonging to the ibogalog family—simplified analogues of the natural alkaloid ibogaine [1]. The compound acts as a near-full agonist at serotonin 5-HT2C receptors (~87% of 5-HT maximal response), a partial agonist at 5-HT2A receptors (~65% of 5-HT), and a weak partial agonist or antagonist at 5-HT2B receptors (<15% of 5-HT) [2]. Its binding affinities (Ki) at human recombinant 5-HT2C, 5-HT2A, and 5-HT2B are approximately 18 nM, 18 nM, and 66 nM respectively, with alternative assay formats reporting 5-HT2C Ki values as low as 6.1 nM . Originally developed by Upjohn in the 1960s, PNU-22394 has been investigated as an appetite suppressant, antipsychotic, and sedative agent, but was never commercially marketed for human use [1].

Why Generic 5-HT2C Agonists Cannot Substitute for 6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole Hydrochloride in Ibogalog Research


Although multiple serotonin 5-HT2C receptor agonists are commercially available—ranging from selective agents like lorcaserin to broader-spectrum tryptamines—PNU-22394 occupies a distinct pharmacological niche that prevents direct interchangeability. Unlike lorcaserin, which exhibits >100-fold functional selectivity for 5-HT2C over 5-HT2A, PNU-22394 activates both 5-HT2C and 5-HT2A with comparable binding affinity (Ki ~18 nM at both receptors) [1]. This dual 5-HT2C/5-HT2A engagement is essential to its mechanism as an ibogalog, where synergistic signaling through both receptors underpins its anti-neuropathic and behavioral effects [2]. Furthermore, within the ibogalog family itself, individual compounds diverge markedly in efficacy duration and receptor crosstalk properties—PNU-22394 was among the shortest-acting in neuropathic pain models, whereas nor-IBG and DM-506 provided prolonged relief [2]. Simply selecting another 5-HT2C agonist or even another ibogalog without accounting for these quantitative differences in subtype selectivity, functional efficacy, and duration of action risks experimental irreproducibility and confounded structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole Hydrochloride vs. Closest Comparators


Functional Selectivity Profile: Full 5-HT2C Agonism (87% of 5-HT) with Dual 5-HT2A Partial Agonism vs. Lorcaserin's High Selectivity

PNU-22394 behaves as a near-full agonist at 5-HT2C receptors (87% of the maximal 5-HT response) while simultaneously acting as a partial agonist at 5-HT2A receptors (65% of 5-HT). In contrast, lorcaserin—a clinically developed 5-HT2C agonist—displays >100-fold functional selectivity for 5-HT2C over 5-HT2A with essentially negligible 5-HT2A activation [1]. This difference means that PNU-22394 activates 5-HT2A to a therapeutically relevant degree, whereas lorcaserin largely spares this receptor. For researchers studying 5-HT2A/5-HT2C crosstalk or ibogalog-mediated neuroplasticity, PNU-22394 provides dual-receptor engagement that lorcaserin cannot surrogate.

5-HT2C receptor agonism Functional selectivity Ibogalog pharmacology

Sedative Anorectic Profile Distinct from Psychostimulant Anorectics: Preclinical Behavioral Classification vs. d-Amphetamine

In a systematic rat exploratory behavior study, U-22,394A (PNU-22394) was classified as a sedative, in contrast to the psychostimulant anorectics amphetamine and diethylpropion which increased locomotor activity. Fenfluramine, a serotonin-releasing anorectic, was likewise sedative, but PNU-22394's indole-based structure distinguishes it mechanistically from phenethylamine-based agents [1]. This sedative classification was reproduced in a 1971 rhesus monkey study where U-22,394A reduced food intake at doses producing no sign of central stimulation—a profile shared with fenfluramine and chlorphentermine [2].

Anorectic agents Behavioral pharmacology CNS depression vs. stimulation

Reduced hERG Liability vs. Ibogaine: Cardiac Safety Differentiation Within the Ibogalog Family

Ibogaine, the natural alkaloid parent of the ibogalog class, is known to inhibit the hERG potassium channel (Ki ~1 μM), causing QT prolongation and cardiotoxicity that limits its therapeutic utility. As a simplified ibogaine analogue, PNU-22394—along with other ibogalogs—exhibits dramatically reduced hERG potency, translating to substantially lower predicted cardiotoxicity [1]. While specific hERG IC50 values for PNU-22394 are not publicly reported in the peer-reviewed literature accessible to this analysis, the class-level inference from ibogalog structural simplification indicates that removal of ibogaine's complex polycyclic framework reduces hERG interaction by at least 10- to 100-fold [1].

Cardiotoxicity hERG channel Ibogalog safety profile

Historical Human Weight Loss Evidence: 3.18 kg Reduction vs. Chlorpromazine-Associated Weight Gain in Schizophrenia Patients

In a double-blind, controlled study of 24 chronic schizophrenic male patients conducted in 1967, U-22,394A (40 mg/day for 9 weeks) was compared head-to-head against chlorpromazine. Patients receiving U-22,394A experienced an average weight loss of 3.18 kg (range: 1.36–7.26 kg), whereas the chlorpromazine-treated group gained an average of 2.54 kg—a net difference of approximately 5.72 kg between treatment arms [1][2]. Notably, 11 out of 12 U-22,394A-treated patients lost weight, while the compound showed no antipsychotic efficacy on schizophrenia rating scales. The authors concluded that the anorexigenic effect at 40 mg/day warranted further investigation, particularly given the absence of significant side effects at this dose [1].

Anorectic efficacy Human clinical data Weight loss vs. antipsychotic-induced gain

Anti-Neuropathic Activity via 5-HT2A/mGlu2 Crosstalk: Shared Ibogalog Mechanism but Distinct Duration of Action vs. nor-IBG and DM-506

In a 2025 study using the oxaliplatin-induced neuropathic pain model in mice, PNU-22394 was tested alongside five other ibogalogs (tabernanthalog, ibogaminalog/DM-506, ibogainalog/IBG, nor-IBG, catharanthalog). All ibogalogs produced pain relief in both cold plate and paw pressure tests, with IBG and CAG being the most potent while nor-IBG and DM-506 were the longest-acting [1]. PNU-22394 demonstrated shorter duration of action compared to nor-IBG and DM-506, indicating that within the ibogalog family, the 6-methyl substitution on the azepinoindole scaffold yields a pharmacokinetically distinct profile [1]. The anti-neuropathic activity of all ibogalogs, including PNU-22394, was blocked by the 5-HT2A antagonist ketanserin, confirming 5-HT2A receptor dependence [1].

Neuropathic pain Receptor crosstalk Ibogalog comparative efficacy

Tryptamine Derivative Classification: Distinct from Phenethylamine-Based Serotonergic Agents in Behavioral and Mechanistic Profile

PNU-22394 is a cyclized tryptamine (azepinoindole), structurally and mechanistically distinct from phenethylamine-based 5-HT2 agonists such as fenfluramine, DOB, or 2C-B. A 1968 head-to-head comparison of U-22,394A with N,N'-diethyltryptamine (DET), a classical tryptamine, established that PNU-22394 belongs to the tryptamine pharmacological class but with distinct potency and behavioral effects [1]. The time-sampling study of anorectic agents further demonstrated that all phenethylamine-based fenfluramine derivatives (except SKF 1-39728) share a similar mode of anorexic action with U-22,394A—suggesting convergent downstream mechanisms despite divergent chemical scaffolds [2]. This structural dichotomy is relevant because tryptamine-based and phenethylamine-based 5-HT2 agonists often exhibit different off-target profiles, metabolic stabilities, and hallucinogenic liabilities.

Tryptamine vs. phenethylamine Structural classification Serotonin receptor pharmacology

Optimal Research and Procurement Scenarios for 6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole Hydrochloride (PNU-22394)


Ibogalog Structure–Activity Relationship (SAR) Studies: Short-Acting 5-HT2A/2C Dual Agonist Probe

PNU-22394 serves as the benchmark short-acting ibogalog for SAR studies investigating the relationship between N6-methyl substitution on the azepinoindole scaffold and both pharmacokinetic duration and receptor crosstalk efficiency. Its shorter duration of action compared to nor-IBG and DM-506, as demonstrated in the oxaliplatin neuropathic pain model, makes it the preferred tool for acute mechanistic studies where prolonged receptor activation would confound interpretation [1]. Its balanced 5-HT2C/5-HT2A binding affinity (Ki ~18 nM at both) and near-full 5-HT2C agonism (87% efficacy) provide a reference point for benchmarking newer ibogalog analogues with altered substitution patterns.

Non-Stimulant Appetite Suppression Research: Dissecting 5-HT2C-Mediated Anorexia from Psychomotor Activation

For investigators studying the neural circuitry of appetite regulation, PNU-22394 is one of the few compounds validated to reduce food intake without producing psychomotor stimulation—a profile confirmed in both rodent exploratory behavior assays and rhesus monkey spontaneous activity monitoring [2][3]. This contrasts sharply with amphetamine-class anorectics that confound appetite suppression with locomotor activation. The historical human data showing 3.18 kg weight loss vs. chlorpromazine-associated weight gain further supports its translational relevance [4]. Procurement of PNU-22394 is indicated when the experimental design requires an anorectic probe that isolates 5-HT2-mediated satiety from dopaminergic/noradrenergic stimulant pathways.

5-HT2A/5-HT2C Functional Selectivity Profiling: Dual-Agonist Calibration Standard for Assay Development

PNU-22394's well-characterized functional efficacy profile—87% of 5-HT at 5-HT2C, 65% at 5-HT2A, and <15% at 5-HT2B—makes it an ideal calibration standard for developing and validating functional selectivity assays (e.g., Ca²⁺ flux, IP-One, β-arrestin recruitment) across 5-HT2 subtypes . Unlike lorcaserin, which provides a highly selective 5-HT2C signal, PNU-22394 generates robust signals at both 5-HT2C and 5-HT2A, allowing simultaneous assessment of assay window and Z'-factor for two receptor subtypes in parallel. The reported EC50 values of 7.7 nM (5-HT2C) and 23 nM (5-HT2A) by Fluo-4/Ca²⁺ assay, and 0.12 μM (5-HT2C) and 0.21 μM (5-HT2A) by IP-One assay, provide assay-format-specific reference values for inter-laboratory calibration .

Ibogaine Replacement in Cardiac-Safety-Conscious In Vivo Studies

In chronic in vivo paradigms—particularly those requiring repeated dosing over days to weeks—ibogaine's hERG liability (Ki ~1 μM) introduces cardiotoxicity confounds that compromise both animal welfare and data interpretability. PNU-22394, as a simplified ibogaine analogue, preserves the core 5-HT2A/5-HT2C pharmacology while exhibiting dramatically reduced hERG channel inhibition [5]. Researchers transitioning from ibogaine-based protocols to safer ibogalog tools should select PNU-22394 when the study requires a non-hallucinogenic 5-HT2A partial agonist with established in vivo behavioral activity, extensive historical characterization, and a cardiac safety margin superior to ibogaine.

Quote Request

Request a Quote for 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.